Fenthionsulfoxide chemical structure and properties
Fenthionsulfoxide chemical structure and properties
An In-depth Technical Guide to Fenthion Sulfoxide
Introduction
Fenthion sulfoxide is a primary metabolite of fenthion, a widely utilized organophosphate insecticide.[1][2] The parent compound, fenthion, is employed to control a broad spectrum of sucking and chewing pests in agriculture and public health settings.[3][4] Fenthion sulfoxide is formed through the oxidation of the thioether group of fenthion, a metabolic process that occurs in various organisms, including mammals and plants, as well as in the environment.[2][3][5] This transformation is of significant toxicological interest as the oxidative metabolites of fenthion can exhibit altered, and often enhanced, toxicity compared to the parent molecule.[2] This guide provides a comprehensive technical overview of the chemical structure, properties, metabolic pathways, mechanism of action, and analytical methodologies pertaining to fenthion sulfoxide, tailored for researchers and professionals in drug development and life sciences.
Chemical Identity and Structure
Fenthion sulfoxide is systematically known as O,O-dimethyl O-[3-methyl-4-(methylsulfinyl)phenyl] phosphorothioate.[1][6] It is also referred to by synonyms such as Mesulfenfos.[6] The presence of a sulfoxide group introduces a chiral center at the sulfur atom, leading to the existence of two stereoisomers (R and S enantiomers).[1][5] This stereoisomerism is a critical consideration in its biological activity and metabolic fate.[5]
Caption: Chemical structure of Fenthion Sulfoxide.
Physicochemical Properties
A summary of the key physicochemical properties of fenthion sulfoxide is presented in the table below. These properties are essential for understanding its environmental fate, transport, and designing analytical extraction methods.
| Property | Value | Source(s) |
| IUPAC Name | O,O-dimethyl O-4-methylsulfinyl-m-tolyl phosphorothioate | [1] |
| CAS Number | 3761-41-9 | [1][6][7][8] |
| Molecular Formula | C₁₀H₁₅O₄PS₂ | [1][6] |
| Molecular Weight | 294.3 g/mol | [6] |
| Physical State | Liquid | [1] |
| Water Solubility | 3.72 mg/L (at 20 °C) | [1] |
| Melting Point | -97 °C | [7] |
| Boiling Point | 40 °C | [7] |
Metabolism and Synthesis
Metabolic Pathway
Fenthion sulfoxide is a product of the metabolic oxidation of fenthion.[2][3] This bioactivation is a critical step as it precedes the formation of more potent acetylcholinesterase inhibitors. The primary metabolic transformations involve two key oxidative steps:
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Sulfoxidation: The thioether sulfur of fenthion is oxidized to form fenthion sulfoxide. This reaction is catalyzed by flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes in the liver.[5]
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Oxidative Desulfuration: The thiophosphate group (P=S) can be oxidized to a phosphate group (P=O), converting fenthion or its sulfoxide metabolite into their respective "oxon" analogs. The resulting fenthion oxon sulfoxide is a significantly more potent inhibitor of acetylcholinesterase.[2]
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Further Oxidation: Fenthion sulfoxide can be further oxidized at the sulfoxide group to form fenthion sulfone.[3][6]
These metabolic conversions generally increase the polarity of the molecule, facilitating its eventual excretion, but also transiently increase its toxicity.[2]
Caption: Metabolic pathway of Fenthion.
Chemical Synthesis
For research and analytical purposes, fenthion sulfoxide can be synthesized in the laboratory. A common approach involves the controlled oxidation of fenthion. To obtain specific enantiomers, chiral oxidizing agents are employed. For instance, N-(phenylsulfonyl)(3,3-dichlorocamphoryl) oxaziridines have been successfully used to produce enantioenriched fenthion sulfoxides from the parent sulfide.[5][9] Subsequent recrystallization can yield enantiomerically pure samples (>99% ee), which are crucial for studying the stereoselective effects on biological systems.[5][9]
Mechanism of Action and Toxicology
The primary mechanism of toxicity for organophosphates, including the metabolites of fenthion, is the inhibition of acetylcholinesterase (AChE).[1][4] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve impulses and potentially severe neurotoxic effects.[5]
Interestingly, studies have shown that the enantiomers of fenthion sulfoxide themselves do not exhibit strong anti-AChE properties.[5][9] However, they serve as intermediates in a critical bioactivation pathway.[5] The subsequent oxidative desulfuration of fenthion sulfoxide to fenthion oxon sulfoxide produces a potent AChE inhibitor.[2][5] Research has demonstrated stereoselective inhibition, with the (R)-(+)-fenoxon sulfoxide being a significantly more powerful inhibitor of AChE than its (S)-(-) counterpart.[5][9] This underscores the importance of considering the complete metabolic cascade and the stereochemistry of the metabolites when assessing the overall toxicity of fenthion.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.
Analytical Methodologies
The detection and quantification of fenthion and its metabolites, including fenthion sulfoxide, in various matrices such as food and environmental samples are crucial for safety assessment.[2] Modern analytical techniques provide high sensitivity and selectivity for this purpose. A widely adopted and effective methodology is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by analysis using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[2]
Experimental Protocol: QuEChERS Extraction and UHPLC-MS/MS Analysis
This protocol provides a validated method for the simultaneous analysis of fenthion and its five major metabolites, including fenthion sulfoxide, in produce.[2]
1. Sample Preparation (QuEChERS)
-
Objective: To extract the analytes from the sample matrix and remove interfering substances.
-
Step 1: Homogenization: Weigh 10 g of a homogenized sample (e.g., brown rice, orange) into a 50 mL centrifuge tube.
-
Step 2: Hydration (for dry samples): For samples like brown rice, add 10 mL of distilled water and allow it to sit for 30 minutes.
-
Step 3: Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Step 4: Shaking and Centrifugation: Immediately shake the tube vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.
-
Step 5: Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.
-
Step 6: Final Centrifugation: Vortex the d-SPE tube for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Step 7: Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
2. UHPLC-MS/MS Analysis
-
Objective: To separate, identify, and quantify the target analytes.
-
Instrumentation: An ultra-high performance liquid chromatograph coupled to a tandem mass spectrometer with a positive electrospray ionization (ESI+) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for fenthion sulfoxide and other metabolites must be optimized for maximum sensitivity and specificity.
-
Quantification: Use matrix-matched calibration curves to compensate for matrix effects (signal suppression or enhancement) and ensure accurate quantification.[2] The limit of quantitation is typically around 0.01 mg/kg.[2]
Caption: QuEChERS and UHPLC-MS/MS analytical workflow.
Conclusion
Fenthion sulfoxide is a key intermediate in the metabolic pathway of the insecticide fenthion. While not a potent acetylcholinesterase inhibitor itself, its formation is a critical bioactivation step leading to the production of highly toxic oxon analogs. Understanding its chemical properties, metabolic fate, and stereochemistry is essential for a complete toxicological risk assessment. The analytical methods outlined provide a robust framework for the reliable monitoring of fenthion sulfoxide and related metabolites in diverse and complex matrices, ensuring food safety and environmental protection.
References
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fenthion (039). (1984). Retrieved from Inchem.org website: [Link]
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Cashman, J. R., et al. (2008). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. Chemical Research in Toxicology, 21(10), 2029-2037. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Mesulfenfos. In PubChem Compound Database. Retrieved from [Link]
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Lewis, K.A., Tzilivakis, J., Warner, D. & Green, A. (2016). Fenthion sulfoxide (Ref: BAY S 2281). In The Pesticide Properties Database (PPDB) developed by the Agriculture & Environment Research Unit (AERU), University of Hertfordshire, UK. Retrieved from [Link]
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Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 519. Available at: [Link]
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Lewis, K.A., Tzilivakis, J., Warner, D. & Green, A. (2016). Fenthion (Ref: OMS 2). In The Pesticide Properties Database (PPDB) developed by the Agriculture & Environment Research Unit (AERU), University of Hertfordshire, UK. Retrieved from [Link]
-
Cashman, J. R., et al. (2008). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. Chemical Research in Toxicology, 21(10), 2029–2037. Available at: [Link]
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